molecular formula C21H27N3O3S B305235 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide

Cat. No. B305235
M. Wt: 401.5 g/mol
InChI Key: SINCXCZRWLCSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide, commonly known as OPME, is a chemical compound that has been widely researched in the field of medicinal chemistry. OPME is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which has been implicated in the pathogenesis of various diseases, including type 2 diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of OPME involves its binding to the active site of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide, thereby inhibiting its enzymatic activity. This leads to increased levels of incretin hormones, which are involved in the regulation of glucose metabolism. Additionally, OPME has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism and cancer cell migration, OPME has been shown to have other biochemical and physiological effects. For example, it has been reported to reduce inflammation in animal models of rheumatoid arthritis and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using OPME in lab experiments is its high selectivity for N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide, which allows for the specific modulation of this enzyme without affecting other related enzymes. However, OPME has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on OPME, including:
1. Further investigation of its potential as a therapeutic agent for type 2 diabetes and cancer.
2. Exploration of its effects on other diseases, such as inflammation and Alzheimer's disease.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Investigation of its potential as a tool for studying the role of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide in various physiological processes.
5. Optimization of its pharmacokinetic properties to improve its efficacy and reduce potential toxicity.
In conclusion, OPME is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its inhibition of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide has been shown to improve glucose homeostasis and to have anticancer effects, among other biochemical and physiological effects. Further research is needed to fully understand its potential and limitations as a therapeutic agent.

Synthesis Methods

The synthesis of OPME involves the condensation of 1-(2-aminoethyl)-4-phenylpiperazine with 2-phenylethyl methanesulfonate, followed by oxidation with potassium permanganate to yield the desired product. This method has been optimized to produce high yields of OPME with high purity.

Scientific Research Applications

OPME has been extensively studied for its potential therapeutic applications in various diseases. In particular, its inhibition of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide has been shown to improve glucose homeostasis in animal models of type 2 diabetes. OPME has also been investigated as a potential anticancer agent, as N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide is overexpressed in many types of cancer cells.

properties

Product Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide

InChI

InChI=1S/C21H27N3O3S/c1-28(26,27)24(13-12-19-8-4-2-5-9-19)18-21(25)23-16-14-22(15-17-23)20-10-6-3-7-11-20/h2-11H,12-18H2,1H3

InChI Key

SINCXCZRWLCSTB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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